molecular formula C14H17N3O2 B8022434 3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE CAS No. 3414-69-5

3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE

Cat. No.: B8022434
CAS No.: 3414-69-5
M. Wt: 259.30 g/mol
InChI Key: OUZMDCXVRKYIHS-UHFFFAOYSA-N
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Description

3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The addition of a nitro group at the 5-position and a piperidinomethyl group at the 3-position of the indole ring enhances its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE typically involves the nitration of indole followed by the introduction of the piperidinomethyl group. One common method is:

    Nitration: Indole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Piperidinomethylation: The nitrated indole is then reacted with formaldehyde and piperidine under acidic conditions to introduce the piperidinomethyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Cyclization Agents: Acidic or basic catalysts, heat.

Major Products:

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Indoles: Nucleophilic substitution yields various substituted indoles.

    Cyclized Products: Cyclization reactions produce complex heterocyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(1-Piperidinylmethyl)-5-nitro-1H-indole. In vitro evaluations demonstrated that derivatives of this compound exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study synthesized several N-substituted indole derivatives, including this compound, and assessed their antimicrobial efficacy. Results indicated that some derivatives showed higher inhibition rates than standard antibiotics like chloramphenicol .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research has shown that compounds with similar structural features can induce apoptosis in various cancer cell lines. Specifically, derivatives were tested against A549 lung adenocarcinoma cells, revealing significant cytotoxic effects . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival.

Neuropharmacological Effects

The compound's piperidine moiety suggests potential neuropharmacological applications. Studies on related compounds indicate that they may interact with neurotransmitter systems, providing insights into their use as anxiolytics or antidepressants. For example, derivatives have been evaluated for their binding affinity to opioid receptors, which are crucial in pain modulation and mood regulation .

Synthesis and Chemical Versatility

The synthesis of this compound has been optimized through various methodologies, demonstrating its chemical versatility. Techniques such as one-pot multicomponent reactions have been employed to produce this compound efficiently from readily available precursors . These synthetic strategies not only enhance yield but also allow for the introduction of diverse functional groups, expanding the compound's applicability in drug development.

Comprehensive Data Table

Application Description Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines (e.g., A549)
Neuropharmacological EffectsPotential interaction with neurotransmitter systems
Synthesis TechniquesOne-pot multicomponent reactions for efficient synthesis

Case Study 1: Antimicrobial Efficacy

In a systematic investigation, researchers synthesized a series of indole derivatives including this compound and assessed their antimicrobial activity against various pathogens. The results indicated that certain modifications enhanced potency significantly compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of indole derivatives, particularly emphasizing this compound. The compound was tested against multiple cancer cell lines, showing dose-dependent cytotoxicity and inducing apoptosis through specific signaling pathways. This research underlines the potential of this compound in cancer therapeutics.

Mechanism of Action

The biological activity of 3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The piperidinomethyl group enhances its binding affinity to specific receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    5-Nitroindole: Lacks the piperidinomethyl group but shares the nitro substitution.

    3-(Piperidinomethyl)indole: Lacks the nitro group but has the piperidinomethyl substitution.

Uniqueness: 3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE is unique due to the combined presence of both the nitro and piperidinomethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

3-(1-Piperidinylmethyl)-5-nitro-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine moiety attached to a nitro-substituted indole ring, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Anticancer Activity

Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, revealing promising results.

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative effects of several indole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that this compound exhibited an IC50 value of approximately 150 nM against MCF-7 cells, suggesting potent anticancer activity comparable to standard chemotherapeutic agents .

Cell Line IC50 (nM) Mechanism of Action
MCF-7150Induction of apoptosis and cell cycle arrest
HT-29200Inhibition of tubulin polymerization

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, disrupting normal cell division and leading to increased cell death.
  • Tubulin Inhibition : Molecular docking studies indicate that the compound binds to the colchicine site on tubulin, inhibiting microtubule dynamics essential for mitosis .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against E. coli and Staphylococcus aureus, with MIC values ranging from 62.5 to 78.12 µg/mL .
  • Antimalarial Properties : Research indicates that derivatives of piperidine-substituted indoles show efficacy against Plasmodium falciparum, highlighting their potential in treating malaria .

Properties

IUPAC Name

5-nitro-3-(piperidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-17(19)12-4-5-14-13(8-12)11(9-15-14)10-16-6-2-1-3-7-16/h4-5,8-9,15H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMDCXVRKYIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187733
Record name Indole, 5-nitro-3-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-69-5
Record name 5-Nitro-3-(1-piperidinylmethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3414-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 5-nitro-3-(piperidinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-nitro-3-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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